Piperidine-4-sulfonamide

Descripción general

Descripción

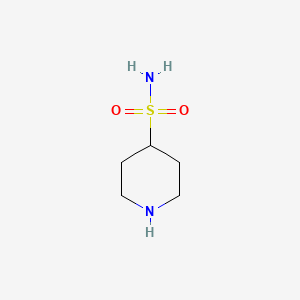

Piperidine-4-sulfonamide is a chemical compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities. Piperidine itself is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The sulfonamide group attached to the piperidine ring enhances its chemical reactivity and biological properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of piperidine-4-sulfonamide typically involves the reaction of piperidine with sulfonyl chlorides under basic conditions. One common method is to react piperidine with a sulfonyl chloride in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity and yield of the product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of heterogeneous catalysts can also be employed to enhance the efficiency of the reaction .

Análisis De Reacciones Químicas

Types of Reactions: Piperidine-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Halogenating agents, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Antibacterial Applications

Piperidine-4-sulfonamide derivatives have shown significant antibacterial activity against various pathogens. Recent studies highlight their potential as new therapeutic agents in combating antibiotic resistance.

Synthesis and Activity

A series of novel sulfonamide derivatives containing piperidine moieties were synthesized and evaluated for their antibacterial properties. One notable compound, designated as C4 , exhibited remarkable inhibitory activity against Xanthomonas oryzae pv. oryzae (Xoo) with an effective concentration (EC50) of 2.02 µg/mL, outperforming traditional agents like bismerthiazol and thiodiazole copper .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Target Pathogen | EC50 (µg/mL) | Comparison Agents |

|---|---|---|---|

| C4 | Xanthomonas oryzae (Xoo) | 2.02 | Bismerthiazol (42.38) |

| A | Xanthomonas axonopodis (Xac) | 4.74 | Thiodiazole Copper (64.50) |

Antiviral Applications

This compound derivatives have also been investigated for their antiviral properties.

Efficacy Against Viruses

Research indicates that certain sulfonamide derivatives exhibit antiviral activity against viruses such as Dengue and Zika viruses. For instance, a derivative was found to be significantly more effective than ribavirin against Dengue virus, showcasing its potential for drug development in viral infections .

Table 2: Antiviral Activity of Sulfonamide Derivatives

| Compound | Virus Targeted | Effectiveness | Comparison Agent |

|---|---|---|---|

| 55 | Dengue Virus | SI > 46 | Ribavirin |

| 68 | Zika Virus | SI > 41 | Not specified |

Agricultural Applications

The use of this compound in agriculture focuses on its potential as a novel class of bactericides.

Development of New Agrochemicals

The development of piperidine-based sulfanilamide derivatives has shown promise in managing plant bacterial diseases, particularly those caused by Xanthomonas species. These compounds demonstrated not only in vitro efficacy but also acceptable in vivo curative activities .

Table 3: Efficacy of Piperidine Derivatives in Agriculture

| Compound | Pathogen | In Vivo Curative Activity (%) | Concentration (µg/mL) |

|---|---|---|---|

| C4 | Xanthomonas oryzae | 34.78 | 200 |

| A | Xanthomonas axonopodis | 39.83 | 200 |

Mecanismo De Acción

The mechanism of action of piperidine-4-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects. The sulfonamide group is particularly effective in forming strong interactions with enzyme active sites, enhancing the compound’s inhibitory activity .

Comparación Con Compuestos Similares

- Piperidine-4-carboxamide

- Piperidine-4-sulfonic acid

- Piperidine-4-thiol

Comparison: Piperidine-4-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. Compared to piperidine-4-carboxamide, this compound has a higher reactivity due to the presence of the sulfonamide group. Piperidine-4-sulfonic acid, on the other hand, is more acidic and less reactive in substitution reactions. Piperidine-4-thiol contains a thiol group, making it more prone to oxidation compared to the sulfonamide group .

Actividad Biológica

Piperidine-4-sulfonamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's antibacterial, anti-inflammatory, and anticancer properties, supported by recent studies and findings.

Overview of this compound

This compound is a sulfonamide derivative featuring a piperidine ring. Sulfonamides are known for their antibacterial properties, while piperidine derivatives have been linked to various therapeutic effects, including analgesic and anti-inflammatory actions. The combination of these two structural features in this compound enhances its pharmacological potential.

Antibacterial Activity

Numerous studies have evaluated the antibacterial activity of this compound and its derivatives.

- In vitro Studies : Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. For instance, one study reported moderate to strong activity against Salmonella typhi and Bacillus subtilis with IC50 values ranging from 1.13 µM to 6.28 µM for different derivatives .

- Mechanism of Action : The antibacterial effect is attributed to the compound's ability to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis, leading to cell membrane damage and bacterial cell death .

| Compound | Bacterial Strain | IC50 (µM) |

|---|---|---|

| 7l | Salmonella typhi | 2.14 |

| 7m | Bacillus subtilis | 0.63 |

| 7n | Escherichia coli | 2.17 |

| 7o | Staphylococcus aureus | 1.13 |

Anti-inflammatory Properties

This compound also demonstrates notable anti-inflammatory effects:

- Clinical Studies : In a clinical context, compounds with similar structures have shown efficacy in reducing inflammatory markers in animal models. These compounds inhibit the production of pro-inflammatory cytokines, which are pivotal in the inflammatory response .

- Mechanism : The anti-inflammatory action is believed to be mediated through the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the synthesis of inflammatory mediators like prostaglandins.

Anticancer Activity

The anticancer potential of this compound has been explored through various experimental approaches:

- Cell Line Studies : Studies have shown that derivatives of this compound can inhibit the growth of several human cancer cell lines, including breast and prostate cancer cells . For example, a specific derivative exhibited enhanced growth inhibition compared to conventional chemotherapeutics.

- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis in cancer cells and the inhibition of angiogenesis, which is essential for tumor growth and metastasis .

Case Studies

- Antibacterial Efficacy Against Phytopathogens : A study highlighted the effectiveness of piperidine derivatives against Xanthomonas oryzae, a major pathogen affecting rice crops. The compound demonstrated an EC50 value significantly lower than traditional pesticides, indicating its potential as an agricultural bactericide .

- In Vivo Anti-inflammatory Effects : In animal models, this compound showed a reduction in swelling and pain associated with induced inflammation, supporting its use as a non-steroidal anti-inflammatory drug (NSAID) .

Propiedades

IUPAC Name |

piperidine-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S/c6-10(8,9)5-1-3-7-4-2-5/h5,7H,1-4H2,(H2,6,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMXMELMJCICPJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.